Amikacin hydrate
Übersicht
Beschreibung
Amikacin hydrate is a broad-spectrum aminoglycoside antibiotic derived from kanamycin A . It is effective against gram-negative bacteria such as Pseudomonas aeruginosa and a variety of enteric species. It is also effective against Mycobacterium tuberculosis . Amikacin hydrate is freely soluble in aqueous solution .
Synthesis Analysis
Amikacin was synthesized by acylation with the l-(−)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A .
Molecular Structure Analysis
The molecular formula of Amikacin hydrate is C22H43N5O13.xH2O . The exact mass is 603.30 and the molecular weight is 603.620 .
Chemical Reactions Analysis
Amikacin hydrate has been used in various chemical reactions and analytical methods. For instance, it has been used in a high-performance liquid chromatography-diode array detection (HPLC-DAD) method for quantification in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent .
Physical And Chemical Properties Analysis
Amikacin hydrate has a molecular weight of 585.60 g/mol on an anhydrous basis . It is a white to almost white powder .
Wissenschaftliche Forschungsanwendungen
Microbiology: Antibacterial Effect of Amikacin Hydrate
Amikacin hydrate has been studied for its antibacterial effects . The aim of the research was to examine the in vitro antimicrobial activity of rutin hydrate (RH) alone and in combination with amikacin against 12 reference strains of Gram-positive and Gram-negative bacteria .
Experimental Procedure: The antibacterial activity assay was evaluated in the concentration range of 2–2048 µg/mL . A serial microdilution method was used to determine the minimal inhibitory concentration (MIC) of the examined compound against reference strains .
Results: RH showed varying potential against the tested strains with MICs ranging from 128 to 1024 µg/mL . In order to examine the combinatory profile of RH and amikacin, the fractional inhibitory concentrations (FICs) were determined . The RH–amikacin combination was more active against Gram-negative bacteria where four synergism and two additive interactions were noted . For four out of six Gram-positive isolates, an indifferent effect of RH and amikacin was demonstrated, and for two strains, the tested combination had an additive effect .
Wirkmechanismus
Target of Action
Amikacin hydrate primarily targets the 30S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, making them an effective target for disrupting bacterial growth .
Mode of Action
Amikacin hydrate interacts with its targets by binding to the bacterial 30S ribosomal subunits . This binding interferes with mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis . As a result, the bacteria produce non-functional or toxic peptides, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by amikacin hydrate is protein synthesis. By binding to the 30S ribosomal subunit, amikacin hydrate disrupts the translation process, leading to the production of non-functional or toxic peptides . This disruption of protein synthesis ultimately leads to bacterial death .
Pharmacokinetics
Amikacin hydrate exhibits excellent bioavailability, with more than 90% of the drug being absorbed . It also has a low protein binding rate of less than 11%, which allows a larger proportion of the drug to remain free and active in the body . The elimination half-life of amikacin hydrate is approximately 2-3 hours, and it is primarily excreted through the kidneys .
Result of Action
The molecular effect of amikacin hydrate’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic peptides . On a cellular level, this results in the death of the bacteria, effectively treating the infection .
Action Environment
The efficacy and stability of amikacin hydrate can be influenced by various environmental factors. For instance, the metabolic state of the bacteria can affect the efficacy of amikacin hydrate . Additionally, the presence of other compounds, such as rutin hydrate, can enhance the antibacterial effect of amikacin hydrate .
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the use of Amikacin hydrate in combination with other substances, such as rutin hydrate, for increased antimicrobial potential . The introduction of natural compounds into treatment may increase the potential of Amikacin by improving its pharmacokinetic and pharmacodynamic properties, which could lead to a reduction in the doses, and thus reduce side effects associated with its use .
Eigenschaften
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOZYYWEZJFSS-XTHCGPPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amikacin hydrate | |
CAS RN |
1257517-67-1 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What novel target has been explored for Amikacin Hydrate in the context of tuberculosis treatment? []
A1: Recent computational studies suggest that Amikacin Hydrate could potentially inhibit Mycobacterium tuberculosis (Mtb) resuscitation from a dormant state by targeting resuscitation-promoting factor B (RpfB). [] This protein plays a crucial role in reactivating dormant Mtb, a major factor contributing to the spread of tuberculosis, especially latent tuberculosis infection. []
Q2: How does Amikacin Hydrate compare to other potential RpfB inhibitors in silico? []
A2: Computational modeling indicates that Amikacin Hydrate exhibits strong binding affinity to the active site of RpfB, with a binding free energy of -66.87 kcal/mol. [] This binding affinity surpasses that of the reference inhibitor, 4-benzoyl-2-nitrophenyl thiocyanate (NPT7). [] Molecular dynamics simulations further suggest that Amikacin Hydrate forms a stable complex with RpfB, potentially hindering its function. []
Q3: Besides its antibacterial activity, has Amikacin Hydrate been explored for other applications in disease modeling? []
A3: Yes, Amikacin Hydrate has been employed in the development of novel hydrogel systems named "Amikagels" for creating three-dimensional tumor microenvironments (3DTMs) of breast cancer cells. [] These 3DTMs, generated by crosslinking Amikacin Hydrate with poly(ethylene glycol) diglycidyl ether, provide a more physiologically relevant model for studying tumor behavior and drug resistance compared to traditional two-dimensional cell cultures. []
Q4: What are the implications of using Amikacin Hydrate in generating 3DTMs for drug discovery? []
A4: Utilizing Amikacin Hydrate-based hydrogels to create 3DTMs offers a valuable platform for studying drug resistance mechanisms in cancer. [] For instance, breast cancer 3DTMs grown on Amikagels exhibited increased resistance to chemotherapeutic drugs like mitoxantrone and doxorubicin compared to their 2D counterparts. [] This highlights the potential of such models in identifying novel therapeutic targets and developing more effective treatment strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.